

# The Metabolic Odyssey of Dodecanedioic Acid: An In-Vivo Perspective

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## Compound of Interest

Compound Name: Dodecanedioic Acid-13C12

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Dodecanedioic acid (DDDA), a 12-carbon  $\alpha,\omega$ -dicarboxylic acid, has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from a novel energy substrate in parenteral nutrition to a modulator of metabolic diseases like non-insulin-dependent diabetes mellitus (NIDDM) and metabolic-associated steatohepatitis (MASH).[1][2][3] Understanding the in vivo metabolic fate of DDDA is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DDDA, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

## Quantitative Pharmacokinetic Data

The pharmacokinetic profile of dodecanedioic acid has been investigated in both preclinical and clinical settings. The data reveals efficient tissue uptake and low urinary excretion, highlighting its potential as a readily metabolizable energy source.[4][5][6]

## Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Rats

Parameter	Value	Experimental Conditions	Reference
Administration Route	Intravenous Bolus	800 µmol/kg body weight in male Wistar rats	[7]
Plasma Half-life (t <sub>1/2</sub> )	12.47 minutes	[7]	
Apparent Volume of Distribution (Vd)	0.248 ± 0.035 L/kg body weight	[7]	
Systemic Clearance (CL)	0.0138 L/kg body weight per minute	[7]	
Renal Clearance	0.00051 L/kg body weight per minute	[7]	
Urinary Excretion (% of dose)	3.90 ± 1.62%	[7]	
Administration Route	Intraperitoneal Bolus	Male Wistar rats	[5]
Urinary Excretion (% of dose)	3.9%	[5]	
Maximal Tissue Uptake	17.8 µmol/min per kg body weight	[5]	

**Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans**

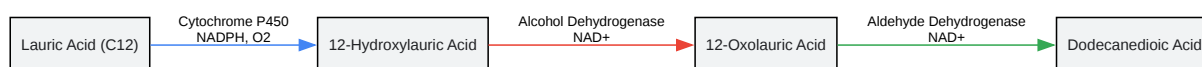
Parameter	Value	Experimental Conditions	Reference
Administration Route	Intravenous Bolus	1 g to seven healthy male volunteers	[4]
Urinary Excretion (24h, % of dose)	1.62% (average)	[4]	
Distribution Volume (Central Compartment)	5.56 ± 3.13 L	[4]	
Distribution Volume (Peripheral Compartment)	87.4 ± 30.4 L	[4]	
Rate Constant of Tissue Uptake	2.17 ± 0.86 L/min	[4]	
Administration Route	Intravenous Infusion	42.45 mmol over 165 min in six healthy male volunteers	[6]
Urinary Excretion (24h, % of dose)	~5%	[6]	
Oxidation (% of dose)	81.7 ± 9.5%	Measured by <sup>14</sup> CO <sub>2</sub> expiration	[6]
Maximal Rate of Tissue Uptake	0.38 ± 0.08 mmol/min	[6]	
Administration Route	Intravenous Infusion	46.6 mmol over 195 min in NIDDM patients and healthy controls	[3]
Urinary Excretion (24h, % of dose)	6.5% (NIDDM), 6.7% (healthy)	[3]	

## Metabolic Pathways

The primary metabolic fate of dodecanedioic acid involves its catabolism through oxidative pathways to generate energy. DDDA is a product of  $\omega$ -oxidation of lauric acid and can be further metabolized via  $\beta$ -oxidation in both peroxisomes and mitochondria.[8][9][10] This process yields acetyl-CoA and the gluconeogenic precursor succinyl-CoA, which can replenish the Krebs cycle.[8][11][12]

## $\omega$ -Oxidation of Lauric Acid to Dodecanedioic Acid

The initial step in the endogenous formation of DDDA is the  $\omega$ -oxidation of C12 fatty acids like lauric acid. This process occurs in the endoplasmic reticulum.[13]

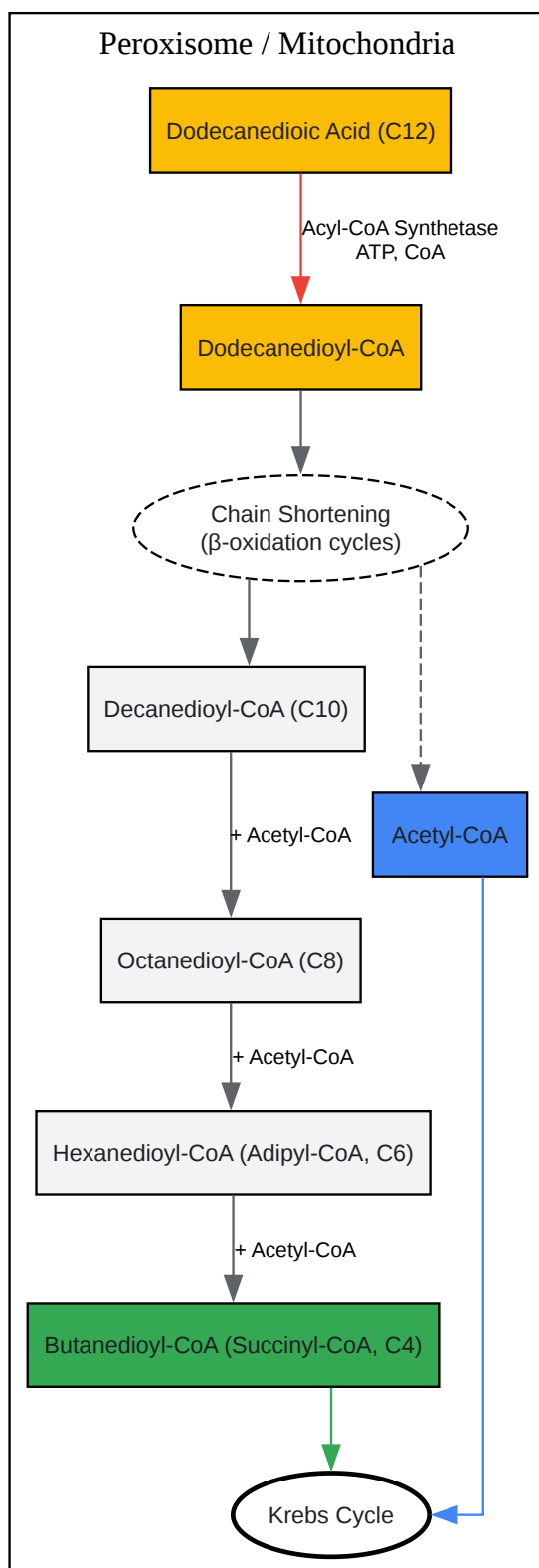


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Figure 1:  $\omega$ -Oxidation pathway of lauric acid to dodecanedioic acid.

## $\beta$ -Oxidation of Dodecanedioic Acid

Once formed or administered, DDDA undergoes  $\beta$ -oxidation, primarily within peroxisomes and also in mitochondria, to yield shorter-chain dicarboxylic acids, acetyl-CoA, and ultimately succinyl-CoA.[8][10][13] This pathway does not require the carnitine shuttle for mitochondrial entry.[8][11]



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Figure 2:  $\beta$ -Oxidation pathway of dodecanedioic acid.

## Experimental Protocols

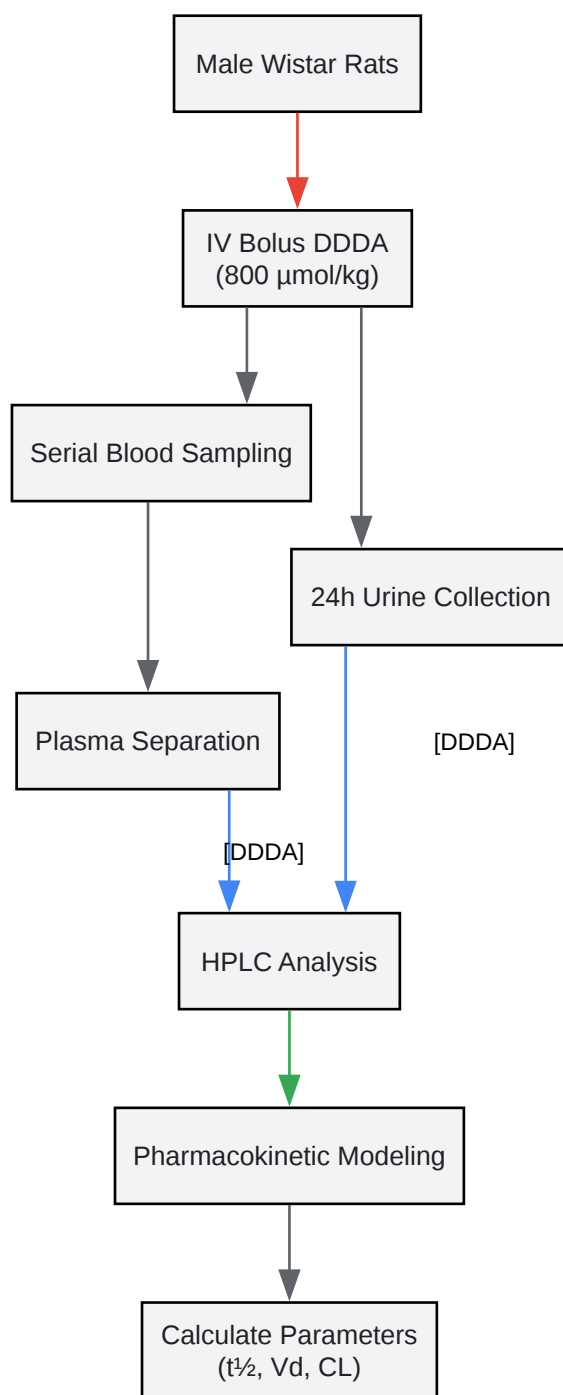
The following sections detail the methodologies for key experiments cited in the literature for studying the in vivo metabolic fate of dodecanedioic acid.

### In Vivo Pharmacokinetic Study in Rats

**Objective:** To determine the pharmacokinetic profile of DDDA following intravenous administration.

**Methodology:**

- **Animal Model:** Male Wistar rats are used.[\[7\]](#)
- **Drug Administration:** A bolus of DDDA (e.g., 800  $\mu\text{mol/kg}$  body weight) is administered intravenously.[\[7\]](#)
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration.
- **Urine Collection:** Urine is collected over a 24-hour period to quantify excretion.[\[5\]](#)[\[7\]](#)
- **Sample Analysis:** Plasma and urine concentrations of DDDA are determined using high-performance liquid chromatography (HPLC).[\[3\]](#)[\[7\]](#)
- **Data Analysis:** Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are calculated using appropriate compartmental models.[\[5\]](#)[\[7\]](#)



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Figure 3: Experimental workflow for a rat pharmacokinetic study.

## Human Pharmacokinetic Study

Objective: To assess the disposition and metabolism of DDDA in healthy human volunteers.

#### Methodology:

- **Subjects:** Healthy, overnight-fasting male volunteers are recruited.[\[4\]](#)[\[6\]](#)
- **Drug Administration:** An intravenous bolus (e.g., 1 g) or a constant infusion of DDDA is administered.[\[4\]](#)[\[6\]](#) For metabolic studies, radiolabeled [ $^{14}\text{C}$ ]DDDA can be co-administered.[\[6\]](#)
- **Blood Sampling:** Blood samples are collected at regular intervals post-administration.[\[4\]](#)[\[6\]](#)
- **Urine Collection:** 24-hour urine samples are collected to measure DDDA excretion.[\[4\]](#)[\[6\]](#)
- **Expired Air Collection:** When using radiolabeled compounds, expired air is collected to measure the rate of  $^{14}\text{CO}_2$  expiration, indicating the extent of oxidation.[\[6\]](#)
- **Sample Analysis:** Serum or plasma DDDA concentrations are measured by HPLC.[\[4\]](#) Radioactivity is measured using appropriate scintillation counting techniques.
- **Data Analysis:** A multi-compartment model is often used to describe the kinetics of DDDA distribution and elimination.[\[4\]](#)[\[6\]](#)

## Quantitative Analysis of DDDA in Biological Samples by Mass Spectrometry

**Objective:** To achieve sensitive and selective quantification of DDDA in plasma or urine.

#### Methodology:

- **Sample Preparation:**
  - Thaw biological samples (plasma or urine) on ice.[\[9\]](#)
  - Add an internal standard (e.g., isotopically labeled DDDA or another dicarboxylic acid like heptadecanedioic acid).[\[9\]](#)
  - Perform protein precipitation for plasma samples using a solvent like acetonitrile.



- For GC-MS analysis, perform liquid-liquid extraction with a solvent like ethyl acetate followed by derivatization (e.g., with BSTFA).[9]
- Instrumentation:
  - LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer.
  - GC-MS: A gas chromatograph coupled to a mass spectrometer.[9]
- Analysis:
  - Generate a calibration curve using standards of known DDDA concentrations.
  - Quantify DDDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]

## Conclusion

Dodecanedioic acid exhibits a favorable pharmacokinetic profile in vivo, characterized by rapid tissue uptake, extensive oxidative metabolism, and minimal renal excretion. Its metabolic pathway, culminating in the production of energy and gluconeogenic precursors, underscores its potential as a therapeutic agent in various metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising dicarboxylic acid.

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